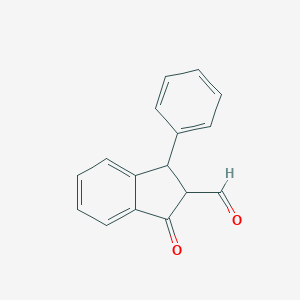![molecular formula C14H7N3 B231043 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile, also known as PQQ, is a redox cofactor that is involved in several physiological and biochemical processes. It was first discovered in 1979, and since then, extensive research has been conducted to understand its properties and potential applications.
Mechanism of Action
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile acts as a redox cofactor, which means that it is involved in the transfer of electrons in several biochemical reactions. It is also involved in the regulation of gene expression and the activation of several signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the enhancement of mitochondrial function, the stimulation of cellular growth and differentiation, and the protection against oxidative stress. It has also been shown to improve immune function and reduce inflammation.
Advantages and Limitations for Lab Experiments
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and purify. However, this compound can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile, including its potential applications in the treatment of neurodegenerative diseases, its role in energy production and metabolism, and its use as a dietary supplement. Further studies are also needed to understand the long-term effects of this compound on human health and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile involves several steps, including the condensation of 4,5-diamino-6-hydroxypyrimidine with 3,4-dihydroxybenzaldehyde, followed by the reaction with malononitrile. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Scientific Research Applications
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile has been extensively studied for its potential applications in various fields, such as medicine, agriculture, and energy production. It has been shown to have antioxidant properties, which make it a potential therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and cardiovascular diseases. This compound has also been shown to enhance cognitive function and improve sleep quality.
Properties
Molecular Formula |
C14H7N3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(12-azatricyclo[6.3.1.04,12]dodeca-1,3,6,8,10-pentaen-5-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H7N3/c15-8-10(9-16)13-6-4-11-2-1-3-12-5-7-14(13)17(11)12/h1-7H |
InChI Key |
GCCQVVSWGORRJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3N2C(=C1)C=CC3=C(C#N)C#N |
Canonical SMILES |
C1=CC2=CC=C3N2C(=C1)C=CC3=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




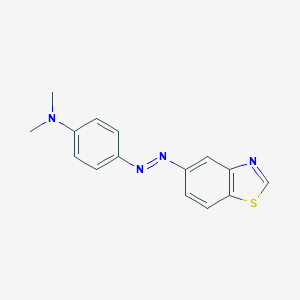


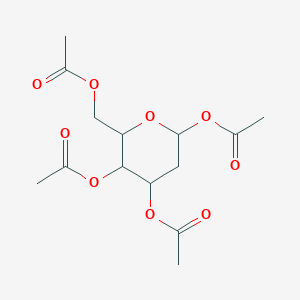

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

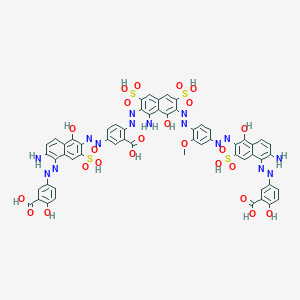
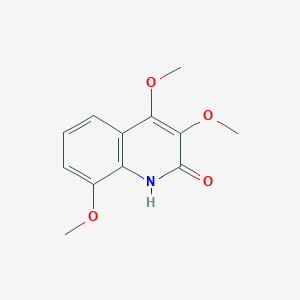
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
